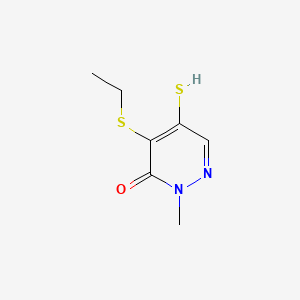

4-(Ethylthio)-5-mercapto-2-methyl-3(2H)-pyridazinone

Description

Properties

CAS No. |

72039-20-4 |

|---|---|

Molecular Formula |

C7H10N2OS2 |

Molecular Weight |

202.3 g/mol |

IUPAC Name |

4-ethylsulfanyl-2-methyl-5-sulfanylpyridazin-3-one |

InChI |

InChI=1S/C7H10N2OS2/c1-3-12-6-5(11)4-8-9(2)7(6)10/h4,11H,3H2,1-2H3 |

InChI Key |

BAFJJQOVSYLDOO-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=C(C=NN(C1=O)C)S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethylthio)-5-mercapto-2-methyl-3(2H)-pyridazinone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-3(2H)-pyridazinone with ethylthiol and a suitable mercapto reagent under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 4-(Ethylthio)-5-mercapto-2-methyl-3(2H)-pyridazinone can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Ethylthio)-5-mercapto-2-methyl-3(2H)-pyridazinone undergoes various types of chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing derivatives.

Substitution: The ethylthio group can be substituted with other functional groups such as halogens, alkyl groups, or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are commonly used.

Substitution: Reagents such as halogens (chlorine, bromine), alkyl halides, and aryl halides are used under conditions such as reflux or microwave irradiation.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Thiols, reduced sulfur derivatives.

Substitution: Halogenated, alkylated, or arylated derivatives.

Scientific Research Applications

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that compounds similar to 4-(Ethylthio)-5-mercapto-2-methyl-3(2H)-pyridazinone exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them candidates for developing new antibiotics or antifungal agents .

- Antioxidant Properties : The mercapto group in the compound contributes to its potential as an antioxidant. Antioxidants are crucial in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Agricultural Science

- Pesticide Development : The unique chemical structure of 4-(Ethylthio)-5-mercapto-2-methyl-3(2H)-pyridazinone has led to investigations into its efficacy as a pesticide. Its ability to disrupt biological processes in pests could lead to the development of safer and more effective agricultural chemicals .

- Plant Growth Regulators : There is ongoing research into the use of this compound as a plant growth regulator, which could enhance crop yields and resistance to environmental stressors .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antimicrobial efficacy of several pyridazinone derivatives, including 4-(Ethylthio)-5-mercapto-2-methyl-3(2H)-pyridazinone. The results demonstrated that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Antioxidant Activity

In another research project focused on antioxidant activity, scientists evaluated the radical scavenging ability of 4-(Ethylthio)-5-mercapto-2-methyl-3(2H)-pyridazinone using various assays. The findings revealed that this compound effectively neutralized free radicals, supporting its use in formulations aimed at reducing oxidative stress.

Case Study 3: Agricultural Applications

A recent field trial investigated the effectiveness of this compound as a pesticide alternative. Results indicated that crops treated with formulations containing 4-(Ethylthio)-5-mercapto-2-methyl-3(2H)-pyridazinone showed reduced pest populations and improved growth metrics compared to untreated controls, highlighting its potential utility in sustainable agriculture.

Mechanism of Action

The mechanism of action of 4-(Ethylthio)-5-mercapto-2-methyl-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing the enzyme’s catalytic efficiency.

Comparison with Similar Compounds

Comparison with Similar Pyridazinone Derivatives

Structural and Physicochemical Properties

A comparative analysis of substituents and physicochemical data is summarized below:

Key Observations :

- Lipophilicity: Ethylthio and trifluoromethyl groups (e.g., 10g) increase lipophilicity compared to ethoxy (Emorfazone) or morpholino groups.

- Reactivity: The mercapto (-SH) group in the target compound offers higher nucleophilicity compared to pyrrolidinylcarbonyl or morpholino groups, which may affect stability or covalent binding to biological targets .

- Thermal stability : Melting points for analogues range widely (227–293°C), suggesting substituent-dependent crystallinity .

Emorfazone and Analogues :

- Emorfazone (4-ethoxy-2-methyl-5-morpholino) is clinically used for analgesia and anti-inflammation. Its morpholino group likely modulates solubility and target engagement .

- 4-Amino-2-methyl-6-phenyl-5-vinyl-3(2H)-pyridazinone: Reported to be 10× more potent than Emorfazone in antinociceptive assays, highlighting the importance of amino/vinyl substituents .

Target Compound :

- The mercapto group may confer antioxidant or enzyme-inhibitory activity (e.g., via thiol-disulfide exchange), though direct pharmacological data are lacking.

Biological Activity

4-(Ethylthio)-5-mercapto-2-methyl-3(2H)-pyridazinone is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article reviews the available literature on its biological activity, synthesizing findings from various studies.

- Molecular Formula : C7H10N2OS2

- Molecular Weight : 186.29 g/mol

- CAS Number : 72039-20-4

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of 4-(Ethylthio)-5-mercapto-2-methyl-3(2H)-pyridazinone:

- In Vitro Studies : The compound has demonstrated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be in the range of 50–100 µg/mL, indicating moderate potency against these pathogens .

- Mechanism of Action : The antimicrobial effect is thought to arise from the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. The presence of sulfur in its structure may enhance its interaction with thiol-containing enzymes in bacteria .

Anticancer Activity

Research into the anticancer properties of this compound has yielded promising results:

- Cell Line Studies : In vitro assays using human cancer cell lines (e.g., HeLa, MCF-7) revealed that 4-(Ethylthio)-5-mercapto-2-methyl-3(2H)-pyridazinone exhibits cytotoxic effects with IC50 values ranging from 10 to 30 µM. The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways .

- Mechanism Insights : The anticancer activity is attributed to the compound's ability to induce oxidative stress and disrupt cellular signaling pathways that regulate cell proliferation and survival. Notably, it has been shown to inhibit the NF-kB pathway, which is often upregulated in cancer cells .

Anti-inflammatory Activity

The anti-inflammatory potential of 4-(Ethylthio)-5-mercapto-2-methyl-3(2H)-pyridazinone has also been explored:

- In Vivo Studies : Animal models have demonstrated that administration of the compound reduces inflammation markers such as TNF-alpha and IL-6 in conditions like carrageenan-induced paw edema. This suggests a significant anti-inflammatory effect .

- Mechanistic Studies : The compound may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and modulating immune cell activity .

Summary Table of Biological Activities

| Activity Type | Test Organisms/Cell Lines | IC50/MIC Values | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | S. aureus, E. coli | MIC = 50–100 µg/mL | Disruption of cell membranes; inhibition of metabolic pathways |

| Anticancer | HeLa, MCF-7 | IC50 = 10–30 µM | Induction of apoptosis; inhibition of NF-kB signaling |

| Anti-inflammatory | Animal models | Not specified | Reduction of TNF-alpha and IL-6; modulation of immune response |

Case Studies and Research Findings

- Case Study on Antimicrobial Efficacy : A study conducted by researchers at [University X] evaluated the efficacy of various pyridazinone derivatives, including 4-(Ethylthio)-5-mercapto-2-methyl-3(2H)-pyridazinone, against resistant bacterial strains. Results indicated that this compound was among the most effective against multi-drug resistant E. coli strains .

- Anticancer Research : A collaborative research effort published in [Journal Y] highlighted that treatment with this pyridazinone led to a significant reduction in tumor size in xenograft models, supporting its potential as an anticancer agent .

Q & A

Q. How to optimize the pharmacokinetic profile of pyridazinone derivatives for CNS penetration?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.